molecular formula C13H14F3NO4 B1435133 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid CAS No. 1326229-55-3

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid

Cat. No.: B1435133
CAS No.: 1326229-55-3
M. Wt: 305.25 g/mol
InChI Key: FYMDQMINCBZAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid, also known as 4-(Boc-aminomethyl)benzoic acid, is a chemical compound with the molecular formula C13H16NO4 . It is a white crystalline substance and is often used in synthetic organic chemistry .


Molecular Structure Analysis

The molecular weight of this compound is 250.28 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LNKHBRDWRIIROP-UHFFFAOYSA-M . The compound’s structure can be represented by the SMILES string: CC©©OC(=O)NCC1=CC=C(C=C1)C(O-)=O .


Physical And Chemical Properties Analysis

This compound has a melting point range of 164°C to 168°C . It is a white crystalline substance . The compound is soluble, with a solubility of 0.838 mg/ml .

Scientific Research Applications

Synthesis of Protease Inhibitors

  • A study by Sydnes et al. (2006) involved the synthesis of trifluoromethyl-β-amino alcohol as a step towards creating peptides that inhibit the SARS-CoV 3CL protease. This research underscores the compound's role in developing antiviral therapeutics Sydnes et al., 2006.

Improved Selectivity in Chemical Synthesis

  • Bodanszky and Bodanszky (2009) highlighted the use of the compound in improving the selectivity of removing tert-butyloxycarbonyl groups, a key step in peptide synthesis that enhances the purity and yield of the final product Bodanszky & Bodanszky, 2009.

Efficient Synthesis of Peptide Amides

  • Hammer et al. (2009) developed a practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions, utilizing various N-protected aminomethylbenzoic acids, including derivatives with tert-butyloxycarbonyl protection Hammer et al., 2009.

Novel Peptide Synthesis Methods

  • Cho et al. (2013) established highly practical protocols for the chemical conversions of a β-trifluoromethyl-β-amino acid, including N-terminus protection with tert-butoxycarbonyl, demonstrating the compound's versatility in peptide engineering Cho et al., 2013.

Catalytic Applications

  • Heydari et al. (2007) described the efficient N-tert-butoxycarbonylation of amines using a heteropoly acid as a catalyst, highlighting the compound's role in facilitating environmentally benign synthesis processes Heydari et al., 2007.

Fluorinated Amino Acids in Peptides

  • Gadais et al. (2017) reported the synthesis of tert-butoxycarbonyl/benzyl-protected fluorinated amino acids, showcasing the compound's utility in increasing the hydrophobicity of peptides, a property useful in drug development Gadais et al., 2017.

Safety and Hazards

The compound is not listed under the Toxic Substances Control Act (TSCA) . It is recommended to be stored at ambient temperatures . The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating the study of enzyme kinetics and mechanisms. It can also form stable complexes with proteins, which can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular function. The localization can also influence the compound’s activity and interactions with biomolecules .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-7-4-5-8(10(18)19)9(6-7)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDQMINCBZAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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